molecular formula C24H32N6O4 B2711895 ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate CAS No. 851939-08-7

ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate

Cat. No.: B2711895
CAS No.: 851939-08-7
M. Wt: 468.558
InChI Key: FUZDJVGQYUNEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the xanthine (purine-2,6-dione) derivative family, characterized by a 1,3-dimethylpurine-2,6-dione core substituted at the 7- and 8-positions. The 7-position is functionalized with a (2,5-dimethylphenyl)methyl group, while the 8-position features a piperazine-1-carboxylate ethyl ester moiety. The compound’s molecular formula is C₂₃H₂₈N₆O₄, with a calculated molecular weight of 476.52 g/mol, distinguishing it from simpler xanthine analogs like caffeine (1,3,7-trimethylxanthine).

Properties

IUPAC Name

ethyl 4-[[7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-6-34-24(33)29-11-9-28(10-12-29)15-19-25-21-20(22(31)27(5)23(32)26(21)4)30(19)14-18-13-16(2)7-8-17(18)3/h7-8,13H,6,9-12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZDJVGQYUNEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Purine Derivative: The purine core is synthesized through a series of reactions starting from simple precursors such as guanine or adenine. These reactions often involve alkylation, oxidation, and cyclization steps.

    Attachment of the 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the purine derivative reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.

    Coupling of the Purine and Piperazine Derivatives: The purine derivative and the piperazine ring are coupled through a nucleophilic substitution reaction, often using a base like sodium hydride to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the purine or benzyl positions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide, alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the oxidized positions.

    Reduction: Formation of alcohols or amines at the reduced positions.

    Substitution: Formation of substituted piperazine or benzyl derivatives.

Scientific Research Applications

Ethyl 4-{[7-(2,5-dimethylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to study purine metabolism and its effects on cellular processes.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit purine metabolism enzymes, leading to altered nucleotide levels and affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

a. Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate ()

  • Molecular Formula : C₁₄H₂₀N₆O₄
  • Key Differences : Lacks the (2,5-dimethylphenyl)methyl group at the 7-position, instead having a 3-methyl substituent.
  • Implications : Reduced steric bulk may enhance solubility but limit target selectivity compared to the queried compound .

b. 7-Alkyl-8-hydrazineylidene Derivatives ()

  • Example: Ethyl (E)-5-(2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazineylidene)hexanoates.
  • Key Differences : Substituents at the 8-position are hydrazineylidene groups rather than piperazine-carboxylates.
  • Bioactivity : Predicted vasodilatory activity (80% probability) but lower oral bioavailability with longer alkyl chains .
Pharmacologically Active Analogues

a. PDE4B/7A Inhibitors ()

  • Example: 4-(8-(Benzylamino)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N'-(2,3,4-trihydroxybenzylidene) butanehydrazide.
  • Key Differences: Benzylamino group at the 8-position and a trihydroxybenzylidene substituent.
  • Bioactivity : Demonstrated PDE4B/7A inhibition, suggesting the queried compound’s piperazine-carboxylate may offer improved solubility or target engagement .

b. Vasodilatory Xanthine-Piperazine Conjugates ()

  • Example : 1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives.
  • Key Differences : Acetyl-piperazine linker instead of a direct methyl-piperazine-carboxylate.
  • Bioactivity : Significant vasodilation (comparable to cilostazol) with electron-withdrawing substituents enhancing potency .

Comparative Pharmacokinetic and Physicochemical Profiles

Table 1: ADME and Physicochemical Properties
Compound Molecular Weight logP<sup>a</sup> Water Solubility Oral Bioavailability (BS)<sup>b</sup> Synthetic Accessibility (SA)<sup>c</sup>
Queried Compound 476.52 2.8 Moderate 0.55 (moderate) 4.2 (feasible)
Compound 336.35 1.5 High 0.65 (good) 3.8 (simple)
(Methyl Substituent) ~350 1.9 High 0.70 (good) 3.5 (simple)
(Compound 8) 502.38 3.2 Low 0.45 (poor) 5.1 (complex)

<sup>a</sup>Predicted partition coefficient (lipophilicity).
<sup>b</sup>Bioavailability score (BS): 0–1, higher values indicate better absorption.
<sup>c</sup>Synthetic accessibility (SA): Lower values indicate easier synthesis.

Key Findings :

  • The queried compound’s (2,5-dimethylphenyl)methyl group increases molecular weight and logP, likely reducing solubility but enhancing target affinity through hydrophobic interactions.
  • Piperazine-carboxylate substitution improves metabolic stability compared to acetyl-piperazine derivatives () .

Biological Activity

Ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate (CAS Number: 851939-08-7) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities based on available research findings.

Compound Overview

The molecular formula of the compound is C24H33N6O4+C_{24}H_{33}N_{6}O_{4}^{+}, with a molecular weight of approximately 469.6 g/mol. The structure features a piperazine ring and a purine derivative, which are known to play significant roles in various biological processes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine moiety and the introduction of the purine derivative. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds often utilize techniques such as nucleophilic substitution and condensation reactions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Antitumor Activity : Compounds containing piperazine and purine derivatives have shown promising results in inhibiting tumor growth in preclinical studies. The mechanism often involves interference with nucleic acid synthesis or modulation of signaling pathways related to cell proliferation.
  • CNS Activity : Many piperazine derivatives are known to affect neurotransmitter systems in the central nervous system (CNS). This compound may exhibit anxiolytic or antidepressant effects based on its structural similarity to other psychoactive agents.
  • Enzyme Inhibition : Some studies have indicated that related compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.

Mechanistic Insights

The biological activity of ethyl 4-({7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yld}methyl)piperazine-1-carboxylate can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperazine moiety often facilitates binding to neurotransmitter receptors (e.g., serotonin receptors), influencing mood and anxiety levels.
  • Enzyme Interactions : The presence of the purine structure suggests potential interactions with kinases or phosphatases involved in signaling pathways.
  • Cellular Uptake : The lipophilicity imparted by the dimethylphenyl group may enhance cellular uptake and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.